Cas no 21893-05-0 (Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-a-D-glucopyranoside)

Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-a-D-glucopyranoside Chemical and Physical Properties
Names and Identifiers
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- Methyl 6-azido-6-deoxy-2,3,4-triacetate-alpha-D-glucopyranoside
- METHYL 2,3,4-TRI-O-ACETYL-6-AZIDO-6-DEOXY-A-D-GLUCOPYRANOSIDE
- methyl 6-azido-2,3,4-tri-O-acetyl-6-deoxy-α-D-glucopyranoside
- Glucopyranoside,methyl 6-azido-6-deoxy-, triacetate, a-D- (6CI)
- Methyl 6-azido-6-deoxy-2,3,4-tri-O-acetyl-a-D-glucopyranoside
- [(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(azidomethyl)-6-methoxyoxan-3-yl] acetate
- SCHEMBL19714361
- Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside, Min. 98%
- 21893-05-0
- Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside
- RRMTXDYAGCJCDG-LBELIVKGSA-N
- Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-a-D-glucopyranoside
-
- Inchi: 1S/C13H19N3O8/c1-6(17)21-10-9(5-15-16-14)24-13(20-4)12(23-8(3)19)11(10)22-7(2)18/h9-13H,5H2,1-4H3/t9-,10-,11+,12-,13+/m1/s1
- InChI Key: RRMTXDYAGCJCDG-UHFFFAOYSA-N
- SMILES: [N-]=[N+]=NCC1OC(OC)C(OC(=O)C)C(OC(=O)C)C1OC(=O)C
Computed Properties
- Exact Mass: 345.117
- Monoisotopic Mass: 345.117
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 24
- Rotatable Bond Count: 9
- Complexity: 533
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 5
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 112A^2
- XLogP3: 0.7
Experimental Properties
- PSA: 147.11000
- LogP: -0.08414
Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-a-D-glucopyranoside Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | BICL4233-1g |
Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside |
21893-05-0 | 98% min | 1g |
£587.00 | 2025-02-21 | |
TRC | M208630-250mg |
Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-a-D-glucopyranoside |
21893-05-0 | 250mg |
$ 450.00 | 2022-06-04 | ||
A2B Chem LLC | AF74575-2g |
Methyl 6-azido-6-deoxy-2,3,4-triacetate-alpha-D-glucopyranoside |
21893-05-0 | Min. 98% [1H-NMR] | 2g |
$700.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1589869-250mg |
(2R,3R,4S,5R,6S)-2-(azidomethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triyl triacetate |
21893-05-0 | 98% | 250mg |
¥2822 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1589869-500mg |
(2R,3R,4S,5R,6S)-2-(azidomethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triyl triacetate |
21893-05-0 | 98% | 500mg |
¥3758 | 2023-04-14 | |
A2B Chem LLC | AF74575-500mg |
Methyl 6-azido-6-deoxy-2,3,4-triacetate-alpha-D-glucopyranoside |
21893-05-0 | Min. 98% [1H-NMR] | 500mg |
$324.00 | 2024-04-20 | |
A2B Chem LLC | AF74575-1g |
Methyl 6-azido-6-deoxy-2,3,4-triacetate-alpha-D-glucopyranoside |
21893-05-0 | Min. 98% [1H-NMR] | 1g |
$459.00 | 2024-04-20 | |
Apollo Scientific | BICL4233-2g |
Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-alpha-D-glucopyranoside |
21893-05-0 | 98% min | 2g |
£981.00 | 2025-02-21 | |
TRC | M208630-1000mg |
Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-a-D-glucopyranoside |
21893-05-0 | 1g |
$ 1195.00 | 2022-06-04 | ||
TRC | M208630-500mg |
Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-a-D-glucopyranoside |
21893-05-0 | 500mg |
$ 750.00 | 2022-06-04 |
Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-a-D-glucopyranoside Related Literature
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
Additional information on Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-a-D-glucopyranoside
Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-a-D-glucopyranoside (CAS No. 21893-05-0): A Key Intermediate in Glycoscience and Drug Development
Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-a-D-glucopyranoside (CAS No. 21893-05-0) is a highly versatile and significant compound in the field of glycoscience and pharmaceutical chemistry. Its unique structural features, characterized by the presence of acetyl groups at the 2, 3, and 4 positions of the glucose ring and an azido substituent at the 6-position, make it a valuable intermediate in the synthesis of various glycosidic compounds. This compound has garnered considerable attention due to its utility in constructing complex carbohydrate derivatives, which are essential in drug development and biomolecular research.
The structural motif of Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-a-D-glucopyranoside provides a scaffold that is amenable to various chemical modifications. The acetyl groups not only protect the hydroxyl moieties of the glucose ring but also enhance the reactivity of the molecule in subsequent synthetic steps. The azido group, on the other hand, serves as a versatile handle for introducing other functional groups through nucleophilic substitution reactions. This dual functionality makes it an indispensable tool for glycoscientists aiming to design and synthesize novel glycosides with tailored biological activities.
In recent years, there has been a surge in research focused on the development of carbohydrate-based therapeutics. These therapeutics include antiviral agents, anticancer drugs, and immunomodulators, among others. The demand for innovative glycosidic compounds has driven the exploration of synthetic strategies that can efficiently construct complex carbohydrate structures. Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-a-D-glucopyranoside plays a pivotal role in this context by serving as a precursor for synthesizing glycosides with specific biological functions.
One of the most compelling applications of Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-a-D-glucopyranoside is in the synthesis of neoglycoconjugates. Neoglycoconjugates are synthetic carbohydrates that mimic natural glycoproteins and glycolipids. They have been extensively studied for their potential as vaccines and immunotherapeutic agents. The ability to precisely modify the sugar backbone allows researchers to fine-tune the immunogenicity and bioavailability of these neoglycoconjugates. The azido group in Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-a-D-glucopyranoside facilitates the introduction of various side chains through click chemistry reactions, enabling the creation of highly diverse neoglycoconjugate libraries.
The pharmaceutical industry has also recognized the importance of this compound in drug discovery efforts. Glycosylation is a common post-translational modification of proteins and plays a crucial role in determining their structure and function. Many therapeutic proteins require proper glycosylation to be biologically active. Synthetic approaches that allow for controlled glycosylation have become increasingly important in biopharmaceutical manufacturing. Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-a-D-glucopyranoside provides a means to introduce defined sugar moieties onto therapeutic proteins, thereby enhancing their efficacy and stability.
Recent advancements in synthetic methodologies have further expanded the utility of Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-a-D-glucopyranoside. For instance, transition-metal-catalyzed cross-coupling reactions have enabled the introduction of aryl or heteroaryl groups at specific positions on the sugar ring. These modifications have led to the discovery of novel glycosides with enhanced pharmacological properties. Additionally, biocatalytic approaches using engineered enzymes have been employed to achieve selective acetylation and deacetylation of carbohydrates, further streamlining synthetic routes.
The role of computational chemistry in designing and optimizing carbohydrate derivatives cannot be overstated. Molecular modeling techniques have been instrumental in predicting the reactivity and conformational behavior of compounds like Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-a-D-glucopyranoside. By leveraging computational tools, researchers can identify optimal reaction conditions and predict the outcomes of complex synthetic transformations with high accuracy. This has significantly accelerated the development process for new glycosidic compounds.
In conclusion, Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-a-D-glucopyranoside (CAS No. 21893-05-0) is a cornerstone compound in modern glycoscience and pharmaceutical chemistry. Its unique structural features and reactivity make it an invaluable intermediate for constructing complex carbohydrate derivatives with diverse biological applications. As research continues to uncover new therapeutic opportunities derived from carbohydrates, compounds like this will undoubtedly play a central role in shaping the future of drug development.
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